N-tert-butyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Overview
Description
N-tert-butyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzoyl group attached to the piperidine ring, along with a tert-butyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced through an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction using tert-butyl chloride and a strong base.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction using an appropriate amine and a coupling reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially leading to the formation of amines.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and receptor binding.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-tert-butyl-1-(4-chlorobenzoyl)piperidine-3-carboxamide
- N-tert-butyl-1-(4-methylbenzoyl)piperidine-3-carboxamide
- N-tert-butyl-1-(4-nitrobenzoyl)piperidine-3-carboxamide
Comparison:
- N-tert-butyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the benzoyl group.
- The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it potentially more effective in certain applications.
Properties
IUPAC Name |
N-tert-butyl-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-17(2,3)19-15(21)13-5-4-10-20(11-13)16(22)12-6-8-14(18)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTAAOGZBKLEIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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